Methyl 1,2,3,4-tetrahydroisoquinolin-2-ium-7-carboxylate;chloride
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Overview
Description
Methyl 1,2,3,4-tetrahydroisoquinolin-2-ium-7-carboxylate;chloride is a chemical compound belonging to the class of tetrahydroisoquinolines Tetrahydroisoquinolines are a significant group of natural and synthetic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,2,3,4-tetrahydroisoquinolin-2-ium-7-carboxylate;chloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . This reaction leads to the formation of the tetrahydroisoquinoline core structure. The specific conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve multicomponent reactions that improve atom economy, selectivity, and yield. These reactions often use environmentally friendly methods and catalysts to ensure sustainable production . The use of transition metal-catalyzed cross-dehydrogenative coupling strategies has also been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,3,4-tetrahydroisoquinolin-2-ium-7-carboxylate;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or tert-butyl hydroperoxide in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride under controlled conditions.
Substitution: Various nucleophiles under appropriate conditions, such as elevated temperatures or the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to the formation of various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
Methyl 1,2,3,4-tetrahydroisoquinolin-2-ium-7-carboxylate;chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl 1,2,3,4-tetrahydroisoquinolin-2-ium-7-carboxylate;chloride involves its interaction with specific molecular targets and pathways. It has been shown to modulate dopamine metabolism and exhibit neuroprotective properties by inhibiting monoamine oxidase and scavenging free radicals . Additionally, it may antagonize the glutamatergic system, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and ability to modulate dopamine metabolism.
2-Methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-5,6-diol;chloride: Another derivative with potential biological activities.
Uniqueness
Methyl 1,2,3,4-tetrahydroisoquinolin-2-ium-7-carboxylate;chloride stands out due to its specific structural features and the presence of a carboxylate group, which may contribute to its unique biological activities and potential therapeutic applications.
Properties
IUPAC Name |
methyl 1,2,3,4-tetrahydroisoquinolin-2-ium-7-carboxylate;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-3-2-8-4-5-12-7-10(8)6-9;/h2-3,6,12H,4-5,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEZJQKDZBXXMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CC[NH2+]C2)C=C1.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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